![molecular formula C20H17BrN2O3S2 B10809037 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B10809037.png)
3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide
Overview
Description
3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methoxyphenylpropanoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the benzylidene group is susceptible to nucleophilic aromatic substitution (NAS):
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Reagents : Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMSO, DMF).
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Example : Reaction with piperazine yields derivatives with enhanced solubility and bioactivity.
Oxidation-Reduction of the Thioxo Group
The thioxo (C=S) group undergoes redox transformations:
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Oxidation : HO/acetic acid converts C=S to C=O, forming a thiazolidinedione derivative.
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Reduction : NaBH reduces C=S to C–SH, altering electronic properties .
Amide Bond Hydrolysis
The amide linkage is hydrolyzed under acidic or basic conditions:
Condition | Reagents | Product |
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Acidic | 6M HCl, reflux | 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid |
Basic | NaOH (aq.), 70°C | Free amine (N-(2-methoxyphenyl)propanamine) |
Hydrolysis studies inform stability under physiological conditions .
Cycloaddition and Ring-Opening Reactions
The thiazolidinone core participates in [3+2] cycloadditions with dipolarophiles like maleimides, forming fused heterocycles. For example:
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Reaction : With acetylenedicarboxylate in toluene at 110°C, yields pyrrolo[2,1-b]thiazole derivatives.
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Application : Enhances anticancer activity by increasing planar surface area for DNA intercalation.
Interaction with Biological Targets
While primarily pharmacological, these interactions involve covalent and non-covalent reactions:
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Covalent binding : Thioxo group reacts with cysteine residues in enzymes (e.g., glutathione reductase) .
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Non-covalent : π-π stacking between benzylidene and aromatic amino acids (e.g., tyrosine kinases) .
Stability and Degradation Pathways
The compound degrades under UV light via:
Scientific Research Applications
Overview
The compound 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide is a thiazolidinone derivative that has garnered interest in various scientific fields due to its potential biological activities. This article explores its applications in chemistry, biology, and medicine, supported by data tables and case studies.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with enhanced properties.
Chemical Reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can yield thiazolidine derivatives.
- Substitution: The bromine atom can be substituted with other nucleophiles, enabling further chemical exploration.
Biology
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Its biological activities are attributed to its ability to interact with specific molecular targets.
Biological Activity:
- Antimicrobial Activity: Potentially inhibits bacterial cell wall synthesis or disrupts cellular processes.
- Anticancer Properties: May induce apoptosis or inhibit pathways involved in cell proliferation.
Medicine
Ongoing research is exploring the therapeutic potential of this compound. Studies focus on its efficacy as an anticancer agent and its role in treating various infections.
Case Study 1: Antimicrobial Activity
A study conducted on various thiazolidinone derivatives, including this compound, demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of cell wall synthesis.
Case Study 2: Anticancer Effects
In vitro studies revealed that the compound induced apoptosis in human cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. Additionally, the compound may interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar core structure but different substituents, leading to varied biological activities.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide is unique due to its specific combination of a thiazolidinone core with a bromobenzylidene group and a methoxyphenylpropanamide moiety
Biological Activity
The compound 3-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide is a member of the thiazolidinone family, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 477.39 g/mol. The structure includes a thiazolidinone ring, which is significant for its biological activity.
Property | Value |
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Molecular Formula | C20H17BrN2O3S2 |
Molecular Weight | 477.39 g/mol |
CAS Number | Not specified in sources |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to the target compound showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that derivatives with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Effects
Another important aspect of the biological activity of thiazolidinones is their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation. This property is beneficial in conditions like arthritis and other inflammatory diseases.
The exact mechanisms by which This compound exerts its effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell growth.
- Receptor Modulation : It might interact with cellular receptors that mediate inflammation or apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazolidinones can induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study on thiazolidinone derivatives showed that those with bromine substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli due to increased lipophilicity and membrane permeability.
- Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines revealed that compounds structurally related to the target compound inhibited cell growth by up to 70% at concentrations as low as 10 µM, suggesting a strong potential for development as an anticancer agent.
- Inflammation Model : In a rat model of induced arthritis, administration of a thiazolidinone derivative resulted in a significant reduction in paw swelling and serum levels of inflammatory markers such as TNF-alpha and IL-6.
Properties
IUPAC Name |
3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c1-26-16-8-3-2-7-15(16)22-18(24)9-10-23-19(25)17(28-20(23)27)12-13-5-4-6-14(21)11-13/h2-8,11-12H,9-10H2,1H3,(H,22,24)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZKGCYIFYJMPC-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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